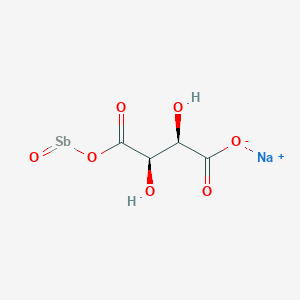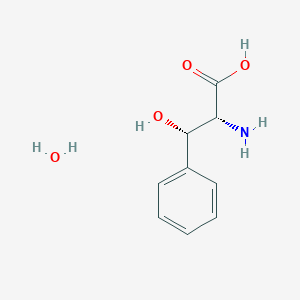
Sodium antimonyl-L-tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium antimonyl-L-tartrate is an organometallic compound with the chemical formula C8H4Na2O12Sb2. It is a white crystalline powder that is soluble in water but insoluble in ethanol. This compound has been used historically in various applications, including as a mordant in the textile and leather industries and as a treatment for schistosomiasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium antimonyl-L-tartrate can be synthesized by reacting antimony trioxide (Sb2O3) with tartaric acid (C4H6O6) in the presence of sodium hydroxide (NaOH). The reaction typically occurs in an aqueous medium under controlled temperature conditions. The general reaction is as follows:
Sb2O3+2C4H6O6+2NaOH→Na2Sb2(C4H2O6)2+3H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to facilitate the reaction. The product is then purified through crystallization and filtration processes to obtain the desired purity level .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the antimony in the compound is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, typically using reducing agents like hydrogen sulfide (H2S) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur where the antimony center is replaced by other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like H2S and NaBH4 are commonly used.
Substitution: Conditions vary depending on the substituting metal ion but often involve aqueous solutions and controlled pH levels.
Major Products:
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Metal tartrate complexes with different metal ions.
Scientific Research Applications
Sodium antimonyl-L-tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Historically used in the treatment of parasitic diseases like schistosomiasis and leishmaniasis.
Mechanism of Action
The mechanism of action of sodium antimonyl-L-tartrate involves its interaction with biological molecules, particularly enzymes. The compound inhibits key enzymes in the metabolic pathways of parasites, leading to their death. The antimony center in the compound interacts with thiol groups in proteins, disrupting their function and leading to cellular damage and death of the parasite .
Comparison with Similar Compounds
Antimony Potassium Tartrate: Similar in structure and used for similar applications, but contains potassium instead of sodium.
Sodium Stibogluconate: Another antimony-based compound used in the treatment of leishmaniasis.
Meglumine Antimoniate: Used in the treatment of leishmaniasis, similar in function but different in chemical structure.
Uniqueness: Sodium antimonyl-L-tartrate is unique due to its specific interaction with biological molecules and its historical significance in treating parasitic diseases. Its solubility in water and specific reactivity make it a valuable compound in various industrial and research applications .
Properties
Molecular Formula |
C4H4NaO7Sb |
|---|---|
Molecular Weight |
308.82 g/mol |
IUPAC Name |
sodium;(2R,3R)-2,3-dihydroxy-4-oxo-4-oxostibanyloxybutanoate |
InChI |
InChI=1S/C4H6O6.Na.O.Sb/c5-1(3(7)8)2(6)4(9)10;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;/q;+1;;+1/p-2/t1-,2-;;;/m1.../s1 |
InChI Key |
SHFQLHLDZDETGN-QXMMYYGRSA-L |
Isomeric SMILES |
[C@@H]([C@H](C(=O)O[Sb]=O)O)(C(=O)[O-])O.[Na+] |
Canonical SMILES |
C(C(C(=O)O[Sb]=O)O)(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13833927.png)
![(7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione](/img/structure/B13833937.png)
![[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13833945.png)








![(2S,4R)-1-[5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B13833996.png)
![6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one](/img/structure/B13834001.png)
